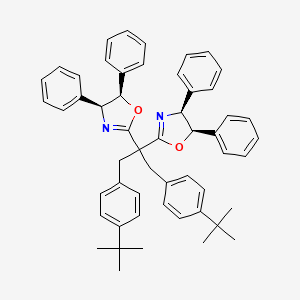

![molecular formula C38H48NO2PS B6291553 [S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1616688-63-1](/img/structure/B6291553.png)

[S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C38H48NO2PS and its molecular weight is 613.8 g/mol. The purity is usually 95%.

The exact mass of the compound [S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95% is 613.31433795 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality [S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading

Structural Insights and Hydrogenation ApplicationsThe research conducted by McCulloch et al. (1990) provides insights into the structure of catalyst-substrate adducts used in asymmetric catalytic hydrogenation. They focused on the crystal and molecular structure of specific rhodium tetrafluoroborate complexes, demonstrating their utility in asymmetric hydrogenation catalysts for enamides. This research enhances understanding of the molecular interactions and structural configurations vital for effective catalysis in hydrogenation reactions (McCulloch et al., 1990).

Oxidation of Specific Phenols in Alcoholic Solvents

Subheading

Mechanisms and Monomeric Product FormationJurd and Wong's 1981 study explores the oxidation of specific benzylphenols in alcoholic media. Their findings revealed the formation of benzylic ethers and dimeric products, providing valuable information on the chemical pathways and products resulting from such reactions. This research contributes to a deeper understanding of the oxidation processes of phenolic compounds, especially in terms of product formation and structural analysis (Jurd & Wong, 1981).

Chiral Recognition in Catalytic Hydrogenation

Subheading

Aspects of Chirality and Catalytic EfficiencyKashiwabara et al. (1980) investigated the chiral recognition in catalytic hydrogenation processes using rhodium(I) complexes. Their study highlights the impact of chiral diphosphines on the optical yields and configurations of the products. This research is significant for its contribution to understanding the role of chirality in enhancing the efficiency and selectivity of catalytic hydrogenation (Kashiwabara et al., 1980).

Ferrocenyl Diphosphines in Rhodium-Catalyzed Asymmetric Hydrogenation

Subheading

Synthesis, Structure, and Catalytic ApplicationsMaienza et al. (1999) focused on the synthesis and application of ferrocenyl diphosphines in rhodium-catalyzed asymmetric hydrogenation. The study provides insights into the structural aspects of these compounds and their effectiveness as catalysts in various hydrogenation reactions, demonstrating the potential of ferrocenyl diphosphines in enhancing enantioselectivity (Maienza et al., 1999).

Synthesis and Structure of Palladium and Platinum Complexes

Subheading

Applications in Asymmetric Aldol ReactionLongmire, Zhang, and Shang's 1998 research delved into the synthesis and X-ray crystal structures of specific palladium(II) and platinum(II) complexes. Their work significantly contributes to the field by showcasing the utility of these complexes in the asymmetric aldol reaction, a key process in organic synthesis (Longmire, Zhang, & Shang, 1998).

Mechanism of Action

Target of Action

Similar compounds, such as ®-binap, are known to form stable complexes with various metal catalysts, such as palladium, rhodium, and nickel . These complexes are often involved in a wide range of catalytic processes .

Mode of Action

It’s worth noting that compounds with similar structures, such as ®-binap, are known for their high stereoselectivity due to their chirality . This allows them to promote asymmetric transformations, enabling the formation of enantiomerically pure products .

Biochemical Pathways

Similar compounds like ®-binap are known to be crucial in promoting highly enantioselective carbonitration reactions in the presence of palladium catalysts .

Result of Action

Similar compounds like ®-binap are known to result in the production of alkyl nitrates with high enantiomeric excess .

Action Environment

It’s worth noting that similar compounds like ®-binap are known to be used in a toluene/h2o biphasic system in the presence of an h-bonding donor [pyh] [bf4] and agno3 additive .

Properties

IUPAC Name |

N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h11-26,34,39H,1-10H3/t34-,43?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJHYOCKCFKMDP-RGQUUCBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48NO2PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

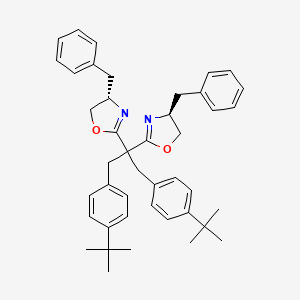

![[S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291472.png)

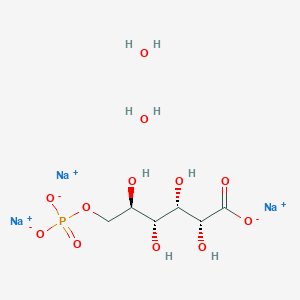

![[S(R)]-N-[(R)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291485.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Bis(4-(t-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291493.png)

![Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B6291498.png)

![(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan](/img/structure/B6291499.png)

![Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium, [ce(mmp)4], 98%](/img/structure/B6291502.png)

![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6291507.png)

![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291519.png)

![1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride](/img/structure/B6291526.png)

![[S(R)]-N-[(1S)-1-[1,1'-biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291549.png)

![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)